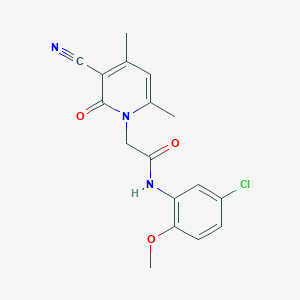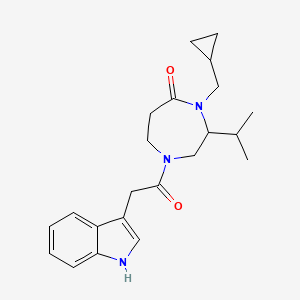![molecular formula C16H19NO4 B5400293 dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate](/img/structure/B5400293.png)
dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate is an organic compound with the molecular formula C14H14O4. This compound is known for its unique structure, which includes a phenylethylamino group and a propanedioate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate typically involves the reaction of dimethyl malonate with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate involves its interaction with specific molecular targets. The phenylethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The propanedioate moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate
- Dimethyl 2-(3,3-diphenylprop-2-enylidene)propanedioate
- Dimethyl propargylmalonate
Uniqueness
Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate is unique due to its phenylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(13-8-5-4-6-9-13)17-11-7-10-14(15(18)20-2)16(19)21-3/h4-12,17H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQBLBUFTCLPLH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzimidazol-1-yl)propan-1-one](/img/structure/B5400212.png)
![ethyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)
![N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5400223.png)



![1-{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}butan-1-one](/img/structure/B5400256.png)
![7-butyryl-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400263.png)
![(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B5400265.png)
![benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate](/img/structure/B5400268.png)

![2-(1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5400278.png)
![4-[2-(3,4-dimethoxyphenyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine](/img/structure/B5400306.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400316.png)
